(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine
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Overview
Description
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chlorophenyl group, and an ethylideneamino linkage
Preparation Methods
The synthesis of (Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine typically involves the condensation of 4-chloroacetophenone with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include steps such as recrystallization and purification through chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar reactivity but differ in their overall structure and applications.
Ethylideneamino derivatives: These compounds contain the ethylideneamino linkage but may have different aromatic or heterocyclic groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11(12-7-9-13(17)10-8-12)18-19-16-20(2)14-5-3-4-6-15(14)21-16/h3-10H,1-2H3/b18-11+,19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTWOVGUXGGUTD-DZKKHAQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C2=CC=CC=C2S1)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\N(C2=CC=CC=C2S1)C)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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